3-Bromonitrobenzene-d4

Catalog No.
S814410
CAS No.
81395-16-6
M.F
C6H4BrNO2
M. Wt
206.031
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromonitrobenzene-d4

CAS Number

81395-16-6

Product Name

3-Bromonitrobenzene-d4

IUPAC Name

1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene

Molecular Formula

C6H4BrNO2

Molecular Weight

206.031

InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D

InChI Key

FWIROFMBWVMWLB-RHQRLBAQSA-N

SMILES

C1=CC(=CC(=C1)Br)[N+](=O)[O-]

Synonyms

1-Bromo-3-nitrobenzene-d4; 3-Bromo-1-nitrobenzene-d4; 3-Nitro-1-bromobenzene-d4; 3-Nitrobromobenzene-d4; 3-Nitrophenyl-d4 Bromide; NSC 7084-d4; m-Bromonitrobenzene-d4; m-Nitrobromobenzene-d4; m-Nitrophenyl-d4 Bromide;
  • Enhanced Stability

    Deuterium is a heavier isotope of hydrogen, resulting in stronger bonds between the carbon and deuterium atoms compared to carbon-hydrogen bonds. This increased stability makes 3-Bromonitrobenzene-d4 less susceptible to reactions involving hydrogen exchange, which can be crucial in certain experiments. [Source: Royal Society of Chemistry [RSC], "Isotopic labelling" ]

  • Distinct Spectroscopic Properties

    The difference in mass between hydrogen and deuterium affects the vibrational frequencies of the molecule. This translates to distinct peaks in Nuclear Magnetic Resonance (NMR) spectroscopy. 3-Bromonitrobenzene-d4's specific deuterium incorporation pattern leads to well-separated peaks in the NMR spectrum, simplifying analysis and reducing signal overlap from other protons in the molecule. [Source: American Chemical Society [ACS], "Nuclear Magnetic Resonance Spectroscopy" ]

These characteristics make 3-Bromonitrobenzene-d4 particularly useful in two main areas of scientific research:

  • NMR Spectroscopy

    As mentioned earlier, 3-Bromonitrobenzene-d4 serves as a valuable internal standard in NMR spectroscopy. The well-defined and non-overlapping peaks in the NMR spectrum allow researchers to accurately calibrate the chemical shift of other protons in the sample being studied. This ensures precise determination of the chemical environment surrounding different protons in complex molecules. [Source: Cambridge University Press [CUP], "Applications of NMR Spectroscopy" ]

  • Isotope Labeling Studies

    Deuterium labeling with 3-Bromonitrobenzene-d4 is a powerful technique used to track the fate of specific molecules or functional groups within a complex system. By incorporating the deuterium atoms into a specific position of the molecule, researchers can monitor its movement and interactions with other molecules through NMR analysis. This information is crucial for understanding reaction mechanisms, metabolic pathways, and protein-ligand interactions. [Source: National Institutes of Health [NIH], "Isotope Labeling for Biological Studies" ]

3-Bromonitrobenzene-d4 is a deuterated derivative of 3-bromonitrobenzene, where four hydrogen atoms in the benzene ring are replaced with deuterium atoms. Its chemical structure can be represented as C₆H₄BrNO₂ (d₄), featuring a bromine atom at the meta position relative to the nitro group on the benzene ring. The presence of deuterium enhances the stability of the compound due to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This unique isotopic labeling allows for distinct vibrational frequencies, which translates into well-separated peaks in Nuclear Magnetic Resonance (NMR) spectroscopy, making it a valuable tool in various chemical analyses and studies .

3-Bromonitrobenzene itself doesn't have a well-defined mechanism of action in biological systems. Its applications are primarily as a starting material for synthesis or a model compound for studying aromatic nitro groups.

3-Bromonitrobenzene is a hazardous compound. Here are some safety concerns:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: Can cause irritation and burns [].
  • Environmental hazard: Toxic to aquatic life [].
Typical of aromatic compounds. Notably, it can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group. A representative reaction is its reduction to form 3-bromoaniline-d4, which can be achieved using reducing agents such as iron and hydrochloric acid:

C6H4BrNO2(d4)+6Fe+6HClC6H4BrNH2(d4)+3FeCl2+4H2OC_6H_4BrNO_2(d_4)+6Fe+6HCl\rightarrow C_6H_4BrNH_2(d_4)+3FeCl_2+4H_2O

This reaction illustrates how the compound can serve as a precursor for synthesizing other functionalized aromatic compounds .

While specific biological activity data for 3-bromonitrobenzene-d4 is limited, its parent compound, 3-bromonitrobenzene, is known for its toxicity and potential mutagenicity. It does not exhibit a well-defined mechanism of action in biological systems but may serve as a model compound for studying nitro group interactions in biological contexts. The incorporation of deuterium may influence its metabolic pathways and interactions within biological systems, although further research is necessary to clarify these effects .

Synthesis of 3-bromonitrobenzene-d4 typically involves isotopic labeling during the preparation of its non-deuterated counterpart. One common method includes:

  • Nitration of Bromobenzene: Bromobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Deuteration: The resulting product can be subjected to deuteration through various methods, such as using deuterated reagents or catalytic processes that incorporate deuterium at specific positions on the benzene ring.

This approach ensures that deuterium atoms are selectively introduced into the desired positions on the aromatic ring .

3-Bromonitrobenzene-d4 has several applications primarily in research:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as an internal standard in NMR spectroscopy due to its distinct spectral peaks, facilitating accurate calibration and analysis of complex mixtures .
  • Isotope Labeling Studies: The compound is used to track molecular movements and interactions in various chemical and biological systems, aiding in understanding reaction mechanisms and metabolic pathways .
  • Organic Synthesis: As an intermediate, it is valuable for synthesizing pharmaceuticals, dyes, and agrochemicals .

Studies involving 3-bromonitrobenzene-d4 focus on its interactions within complex mixtures. The unique properties imparted by deuterium allow researchers to monitor how this compound interacts with other molecules using NMR techniques. This capability is crucial for elucidating reaction mechanisms and understanding how different substituents affect reactivity and selectivity in

Several compounds are structurally similar to 3-bromonitrobenzene-d4, including:

  • 1-Bromo-2-nitrobenzene: Features a bromine atom at the ortho position relative to the nitro group.
  • 1-Bromo-4-nitrobenzene: Contains bromine at the para position relative to the nitro group.
  • Nitrobenzene: A simpler structure without bromine but shares similar reactivity due to the presence of a nitro group.

Comparison Table

Compound NameStructure TypeKey Features
3-Bromonitrobenzene-d4DeuteratedUnique NMR properties due to deuteration
1-Bromo-2-nitrobenzeneOrtho IsomerDifferent reactivity patterns compared to meta
1-Bromo-4-nitrobenzenePara IsomerExhibits distinct physical properties
NitrobenzeneNon-brominatedBasic structure for comparison

The uniqueness of 3-bromonitrobenzene-d4 lies in its isotopic labeling, which provides enhanced analytical capabilities and insights into molecular behavior that are not accessible with its non-deuterated counterparts or other similar compounds .

XLogP3

2.6

Dates

Modify: 2024-04-15

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